molecular formula C12H17NO2S B2756656 Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 95211-67-9

Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2756656
CAS No.: 95211-67-9
M. Wt: 239.33
InChI Key: HRPRBNMOLCLEDL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 95211-67-9) is a bicyclic benzothiophene derivative featuring a tetrahydrobenzo[b]thiophene core substituted with an amino group at position 2, a methyl group at position 4, and an ethyl ester at position 2. This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing tricyclic antifolates targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . Its structural rigidity and functional groups enable oxidative aromatization to yield bioactive aromatic benzothiophenes, as demonstrated in the synthesis of dual TS/DHFR inhibitors .

Properties

IUPAC Name

ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-3-15-12(14)10-9-7(2)5-4-6-8(9)16-11(10)13/h7H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPRBNMOLCLEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(CCC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with 2-aminothiophenol in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the benzothiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while reducing production time and cost.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Thymidylate Synthase Inhibition

One of the primary applications of ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is as an inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair. Inhibiting TS can lead to reduced proliferation of cancer cells:

  • Mechanism of Action : The compound binds to the active site of thymidylate synthase, preventing the conversion of deoxyuridine monophosphate to thymidine monophosphate. This inhibition disrupts nucleotide synthesis, which is essential for DNA replication in rapidly dividing cells .
  • Case Studies : Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against human TS. For instance, studies have shown that modifications to the ethyl ester group can enhance binding affinity and selectivity towards TS .

Antitumor Activity

The compound has shown promise in preclinical studies as an antitumor agent:

  • Cytotoxic Effects : this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Results indicate significant growth inhibition in models of breast and lung cancer .
  • Combination Therapies : There is ongoing research into the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance mechanisms observed in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

ModificationEffect on ActivityReference
Methyl group at position 4Increased potency against TS
Variations in alkyl chain lengthAltered pharmacokinetics and bioavailability
Substitution on benzothiophene ringEnhanced selectivity towards cancer cells

Development of Novel Derivatives

Ongoing research aims to develop new derivatives with improved potency and selectivity for thymidylate synthase:

  • Synthetic Approaches : Innovative synthetic methodologies are being explored to create analogs that maintain or enhance biological activity while improving pharmacological properties .

Clinical Trials

Future clinical trials will be essential to assess the safety and efficacy of this compound in human subjects:

  • Targeted Therapies : Investigating its use as part of targeted therapy regimens may provide insights into its potential role in personalized medicine for cancer treatment .

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and modulating the activity of enzymes or receptors. The benzothiophene core can interact with various molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position) Key Features
Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₂H₁₇NO₂S 2-NH₂, 4-CH₃, 3-COOEt Intermediate for tricyclic antifolates; methyl enhances lipophilicity
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₇H₁₈N₂O₃S 2-pyridine-4-carboxamido, 3-COOEt Forms R₂²(16) dimeric rings via C–H⋯O interactions; triclinic (P1)
Ethyl 2-benzamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₈H₁₉NO₄S 2-benzamido, 7-oxo, 3-COOEt Keto group at position 7; used in spirocyclic systems
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-ethyl-...-3-carboxylate C₂₂H₂₆ClNO₄S 2-phenoxyacetamido, 6-CH₂CH₃, 3-COOEt Bulky substituents influence solubility and bioactivity
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₂H₁₇NO₂S 2-NH₂, 6-CH₃, 3-COOEt Positional isomer of target compound; distinct steric effects

Crystallographic and Hydrogen-Bonding Behavior

  • Intramolecular N–H⋯O bonds form S(6) rings, while intermolecular C–H⋯O interactions stabilize dimers .
  • 7-Oxo Derivative : The introduction of a keto group at position 7 alters hydrogen-bonding networks, favoring interactions with ester carbonyls and influencing packing motifs .

Biological Activity

Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its various biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C₁₀H₁₄N₂O₂S
  • Molecular Weight : 226.30 g/mol
  • Melting Point : 173–174 °C
  • CAS Number : 76263-11-1

The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in critical cellular processes:

  • Thymidylate Synthase Inhibition : this compound has been identified as a potential inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibiting TS can lead to the disruption of DNA replication in rapidly dividing cancer cells .
  • Interaction with Dihydrofolate Reductase : The compound also shows promise as an inhibitor of bacterial dihydrofolate reductase, which is vital for folate metabolism in bacteria. This suggests potential applications in developing antibiotics against resistant strains .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in MCF-7 cells.
  • HepG2 (Liver Cancer) : Similar cytotoxic effects were observed in HepG2 cells, suggesting a broad-spectrum anticancer potential .

Antimicrobial Activity

The compound's ability to inhibit dihydrofolate reductase also indicates its potential as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics. This opens avenues for the development of new therapeutic agents targeting bacterial infections .

Case Study 1: Thymidylate Synthase Inhibition

In a study assessing the effect of this compound on human B lymphoblastoid cell lines, researchers found that the compound effectively reduced TS activity and led to increased sensitivity to other TS inhibitors. This suggests a synergistic effect that could enhance treatment efficacy against tumors exhibiting resistance mechanisms .

Case Study 2: Antimicrobial Screening

A screening study aimed at identifying novel antibiotics against Staphylococcus species utilized this compound. The results indicated significant antibacterial activity with IC50 values comparable to established antibiotics, highlighting its potential as a lead compound for further development .

Data Summary Table

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₂S
Molecular Weight226.30 g/mol
Melting Point173–174 °C
CAS Number76263-11-1
Anticancer ActivityEffective against MCF-7 and HepG2
Antimicrobial ActivityEffective against resistant bacterial strains

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclization, esterification, and functional group modifications. For example, oxidative aromatization of the tetrahydrobenzothiophene core using 10% Pd/C under reflux conditions is a critical step to achieve the desired planar aromatic structure . Reaction conditions (solvents, catalysts, temperature) are optimized via iterative testing, with purity assessed by HPLC and NMR. Key reagents include thionyl chloride for amidation and ethanol for esterification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy :
  • NMR : Assignments of protons (e.g., NH2_2 at δ 5.2 ppm) and carbons (e.g., ester carbonyl at ~165 ppm) confirm functional groups.
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and NH2_2 (~3350 cm1^{-1}) validate structural motifs .
    • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves molecular geometry. For example, disordered cyclohexane methylenes are modeled with split occupancy (e.g., 0.69:0.31 ratio) and refined using EADP constraints .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with IC50_{50} values of 0.26–0.8 μM (TS) and 0.09–0.1 μM (DHFR) when substituted with 2-NH2_2 . Anticancer assays (e.g., MTT on HeLa cells) and enzyme kinetics are standard methods for evaluating activity.

Advanced Research Questions

Q. How can crystallographic disorder in the tetrahydrobenzothiophene ring be resolved during structural refinement?

Disordered atoms (e.g., methylene groups in the cyclohexane ring) are modeled using PART instructions in SHELXL, with occupancy ratios determined via Fourier difference maps. Anisotropic displacement parameters (ADPs) are constrained to prevent overfitting . For example, in ethyl 2-benzamido derivatives, disorder is resolved by refining two conformers with 64:36 occupancy .

Q. What experimental strategies address contradictions in reported biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., TS inhibition varying by 10-fold) may arise from substituent effects (e.g., 2-CH3_3 vs. 2-NH2_2). Methodological solutions include:

  • Control assays : Use reference inhibitors (e.g., methotrexate for DHFR) to calibrate activity .
  • Structural analysis : Compare X-ray binding modes (e.g., thieno S mimicking folate’s 4-amino group) to rationalize potency differences .
  • Statistical validation : Apply ANOVA to replicate experiments (n ≥ 3) to confirm significance .

Q. How can computational methods enhance the design of derivatives with improved enzyme inhibition?

  • Docking studies : Use AutoDock Vina to predict binding poses in TS/DHFR active sites, focusing on hydrogen bonds (e.g., NH2_2 with Asp218 in DHFR) .
  • QSAR models : Correlate substituent electronegativity (Hammett σ constants) with IC50_{50} to guide synthesis .
  • MD simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories to prioritize derivatives .

Methodological Notes

  • Synthetic Optimization : Use TLC monitoring to track intermediate formation (e.g., amidation step ).
  • Crystallography : Employ SADABS for absorption correction and SHELXPRO for macromolecular interfaces .
  • Biological Assays : Include negative controls (DMSO vehicle) to rule out solvent effects .

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